1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine
Overview
Description
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine is a complex organic compound with a unique structure that includes a dibenzo[a,d]cycloheptene core and a piperidinylamine group
Mechanism of Action
Target of Action
The primary target of 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine is the NMDA glutamate receptor . This receptor is a type of ionotropic glutamate receptor and plays a crucial role in learning and memory by regulating the flow of ions through the cell membrane .
Mode of Action
This compound acts as a non-competitive antagonist at the NMDA receptor . It binds to the receptor-operated ion channel when it is in the open state, thereby blocking the flow of ions . This inhibits the excitatory neurotransmission mediated by the NMDA receptor .
Biochemical Pathways
The compound’s action on the NMDA receptor affects several biochemical pathways. The inhibition of NMDA receptors can lead to a decrease in the intracellular concentration of calcium ions . This can affect various downstream signaling pathways, including those involved in synaptic plasticity and neuronal survival .
Result of Action
The blockade of NMDA receptors by this compound can lead to a variety of molecular and cellular effects. These include changes in neuronal excitability, synaptic transmission, and plasticity . At the behavioral level, the compound can inhibit sensitization to psychostimulants and ethanol .
Biochemical Analysis
Biochemical Properties
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its overall activity and function within the biological system.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
The synthesis of 1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine typically involves multiple steps. One common synthetic route includes the photoamination of 5-hydroxy- and 5-alkoxy-5H-dibenzo[a,d]cycloheptenes, followed by a transannular reaction with acetic acid
Chemical Reactions Analysis
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include acetic acid, ammonia, and alkylamines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol: This compound has a similar dibenzo[a,d]cycloheptene core but lacks the piperidinylamine group.
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime: This compound features an oxime group instead of the piperidinylamine group. The uniqueness of this compound lies in its specific structural features and the presence of the piperidinylamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c21-17-11-13-22(14-12-17)20-18-7-3-1-5-15(18)9-10-16-6-2-4-8-19(16)20/h1-8,17,20H,9-14,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKPZELNQHQNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2C3=CC=CC=C3CCC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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